

Part 1: Executive Technical Summary

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Compound of Interest

Compound Name: Ethyl 2-aminohex-5-enoate

CAS No.: 360059-80-9

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In the landscape of modern drug discovery,

-amino acid alkene derivatives represent a dual-function chemical class: they serve as reactive warheads for covalent enzyme inhibition (e.g., vinylglycine) and as structural staples for constraining peptide secondary structure (e.g., allylglycine).

For the medicinal chemist, these derivatives are not merely building blocks but strategic tools to overcome the "undruggable" nature of protein-protein interactions (PPIs). By introducing olefinic side chains, researchers can leverage Ring-Closing Metathesis (RCM) to "staple" peptides into bioactive

-helical conformations, dramatically improving protease resistance and cell permeability.

This guide moves beyond basic definitions to provide a rigorous, field-tested framework for synthesizing these derivatives and applying them in high-fidelity peptide stapling workflows.

Part 2: Structural Classes & Synthetic Architectures

The utility of alkene-containing amino acids is dictated by the distance of the double bond from the

-carbon. We categorize them into three distinct mechanistic classes:

-Unsaturated (-Dehydroamino Acids)

- Structure: The double bond is conjugated to the carbonyl (e.g., Dehydroalanine).

- Utility: Michael acceptors for covalent modification of cysteine residues in active sites; rigidifying elements in

-turns.

- Synthesis: Often accessed via the Horner-Wadsworth-Emmons (HWE) reaction or elimination of

-hydroxy/

-sulfonium precursors.

-Unsaturated (Vinylglycine)[2]

- Structure: The alkene is adjacent to the

-carbon.

- Utility: Mechanism-based "suicide" inhibitors.[1] They undergo enzymatic isomerization to forming electrophilic imines that covalently trap PLP-dependent enzymes (e.g., transaminases).
- Synthesis Insight: Direct alkylation is prone to racemization. The Rapoport Method (pyrolysis of methionine sulfoxide) or Hanessian's route (from L-glutamic acid) are preferred for preserving optical purity.

-Unsaturated (Allylglycine) & Beyond

- Structure: Isolated alkene tethered by methylene spacers.

- Utility: The gold standard for Peptide Stapling. The flexibility of the tether allows for

or

cross-linking via RCM.

- Synthesis Insight: Enantioselective alkylation of glycine enolates using the Maruoka catalyst (chiral phase-transfer catalyst) allows for scalable access to Fmoc-protected derivatives.

Part 3: The Stapled Peptide Revolution (Application Focus)

The "stapling" of peptides addresses the entropic penalty of binding. A linear peptide in solution is an ensemble of random coils. By covalently linking side chains, we pre-organize the peptide into its bioactive helical conformation.

Thermodynamic Causality:

Stapling reduces the entropic cost (

) of folding upon binding, thereby improving the overall free energy of binding (

). Furthermore, the hydrocarbon brace sterically shields the amide backbone from proteolytic enzymes.

Part 4: Experimental Protocols

Protocol A: Enantioselective Synthesis of L-Vinylglycine

Target: A suicide substrate for PLP-enzymes. Rationale: We utilize the L-Homoserine Lactone route.^[1] This method avoids the high risk of racemization seen in direct vinylation of glycine enolates.

Reagents:

- L-Homoserine lactone hydrobromide
- Di-tert-butyl dicarbonate ()
- Diphenyl diselenide () /
- Sodium periodate ()

Step-by-Step Workflow:

- Protection: Treat L-homoserine lactone with

and

in DCM to yield

-Boc-L-homoserine lactone.
 - Checkpoint: Monitor via TLC (visualize with ninhydrin). Product should be UV active if co-spotted, but mainly visualized by stain.
- Ring Opening (Selenylation): Generate sodium phenylselenolate in situ by reducing

with

in EtOH. Add the lactone. Heat to reflux for 2 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Nucleophilic attack of

at the

-carbon opens the lactone to form the

-phenylseleno acid.
- Oxidative Elimination: Cool the solution to

. Add

(oxidant).
 - Causality: This oxidizes the selenium to a selenoxide (

).
- Pyrolysis: The selenoxide undergoes spontaneous syn-elimination at room temperature (or mild heating) to yield the terminal alkene (Vinylglycine) and benzeneselenenic acid.
- Purification: Acidify to pH 2 and extract with EtOAc. Flash chromatography yields

-Boc-L-vinylglycine.

Protocol B: Solid-Phase Ring-Closing Metathesis (RCM)

Target: Stabilization of an

-helical peptide. Rationale: Performing RCM on solid phase (resin) prevents intermolecular dimerization, favoring the desired intramolecular macrocyclization.

Reagents:

- Resin-bound peptide containing two allyl-functionalized residues (e.g., Fmoc-S5-OH).
- Grubbs I Catalyst (Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride).
- Solvent: 1,2-Dichloroethane (DCE). Note: DCE is preferred over DCM due to its higher boiling point (), allowing for thermal acceleration.

Step-by-Step Workflow:

- Preparation: Swell the resin (100 mg) in dry DCE for 20 minutes under inert gas (or Ar).
 - Critical Control: Oxygen poisons the ruthenium catalyst. Degas all solvents thoroughly.
- Catalyst Addition: Dissolve Grubbs I catalyst (20 mol% relative to peptide) in degassed DCE (2 mL). Add to the resin.[3]
- Reaction: Agitate at room temperature for 2 hours.
 - Optimization: For difficult sequences, microwave irradiation at for 15 minutes can drive the reaction.
- Cycling: Drain the solvent. Repeat Step 2 and 3 with fresh catalyst.

- Why? The "Sting in the Tail" effect—ethylene gas byproduct can regenerate the active species, but catalyst decomposition often stalls the reaction. A double coupling strategy ensures >95% conversion.
- Quenching: Wash resin with DCE (), DCM (), and MeOH (). Add a scavenger (e.g., DMSO or excess phosphine) if downstream steps are metal-sensitive.
- Cleavage: Treat with TFA cocktail to release the stapled peptide.

Part 5: Visualization

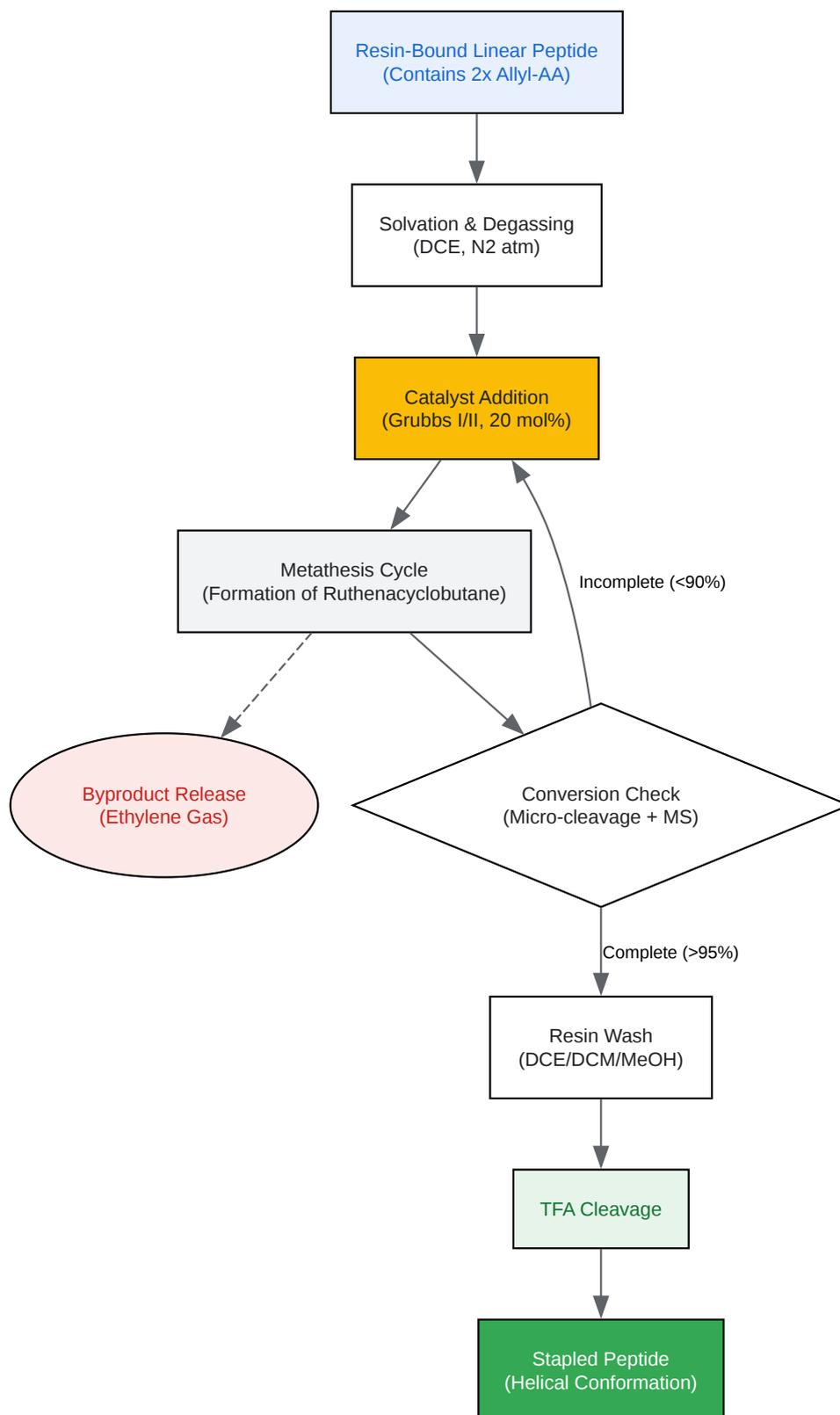
Figure 1: Synthesis of L-Vinylglycine via Selenoxide Elimination



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Caption: The oxidative elimination pathway converts homoserine lactone to vinylglycine while preserving stereochemistry.

Figure 2: Solid-Phase Peptide Stapling Workflow



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Caption: Optimized solid-phase RCM workflow emphasizing inert atmosphere and iterative catalysis.

Part 6: Critical Data Analysis

The following table summarizes the stability profiles of standard vs. alkene-stapled peptides, derived from aggregate pharmacokinetic studies.

Parameter	Wild-Type Peptide (Linear)	Stapled Peptide (Alkene-Bridged)	Improvement Factor
Protease Half-life ()	< 15 minutes	> 240 minutes	~16x
Cellular Uptake	< 1%	10 - 25%	>10x
Binding Affinity ()	Micromolar (M)	Nanomolar (nM)	100 - 1000x
Helicity ()	10 - 20%	60 - 90%	3 - 5x

Part 7: References

- Synthesis of L-Vinylglycine from L-Homoserine Lactone Source: Journal of Organic Chemistry (JOC) URL:[\[Link\]](#)
- Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization Source: Journal of the American Chemical Society (JACS) URL:[\[Link\]](#)
- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: Journal of Medicinal Chemistry URL:[\[Link\]](#)
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- Recent Advances in the Synthesis of Unnatural

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Sources

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